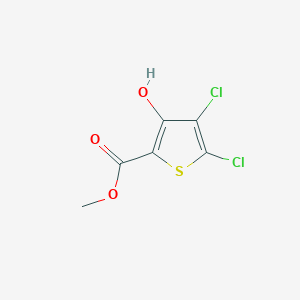

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYOKWYLOLTNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716091 | |

| Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96232-70-1 | |

| Record name | Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Thiophene Derivative

Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate (CAS No. 96232-70-1) is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The thiophene ring is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities. However, for this specific dichlorinated hydroxythiophene ester, there is a notable absence of experimentally determined physicochemical data in publicly accessible literature and databases.[2] This guide serves as a crucial resource for researchers by bridging this knowledge gap. It provides a comprehensive analysis based on established chemical principles, data from analogous compounds, and detailed, field-proven experimental protocols for determining these vital properties. Understanding the physicochemical characteristics of a molecule is paramount in drug development, as properties like solubility, acidity (pKa), and lipophilicity (logP) govern its absorption, distribution, metabolism, and excretion (ADME) profile. This document is structured to provide not just data, but a logical framework for approaching the characterization of this and other novel compounds.

Molecular Structure and Inferred Properties

The foundational step in characterizing any compound is a thorough analysis of its structure. The interplay of its constituent functional groups dictates its physical and chemical behavior.

Caption: Chemical structure of this compound.

Core Structural Features:

-

Thiophene Ring: A five-membered aromatic heterocycle containing sulfur.

-

Dichlorination: Two chlorine atoms at positions 4 and 5. As electron-withdrawing groups, they significantly influence the electron density of the ring and the acidity of the hydroxyl group.[3][4]

-

Hydroxy Group: An acidic proton attached to the thiophene ring at position 3, capable of hydrogen bonding.

-

Methyl Ester Group: A carboxyl group esterified with methanol at position 2. This group can act as a hydrogen bond acceptor.

Table 1: Fundamental Molecular Identifiers

| Property | Value | Source |

| CAS Number | 96232-70-1 | [5] |

| Molecular Formula | C₆H₄Cl₂O₃S | [2] |

| Molecular Weight | 227.07 g/mol | [2] |

| SMILES | COC(=O)C1=C(O)C(=C(Cl)S1)Cl | [2] |

| InChIKey | OKYOKWYLOLTNFT-UHFFFAOYAH | [2] |

Predicted Physicochemical Properties and Their Significance

In the absence of experimental data, we can predict the properties of this compound by considering the contributions of its functional groups and by comparison with structurally related compounds.

Table 2: Predicted Physicochemical Data and Comparison with an Analogue

| Property | Predicted Value for Target Compound | Experimental Value for Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9) | Rationale for Prediction / Implication in Drug Development |

| Physical State | Solid | Solid | The unchlorinated analogue is a solid.[6] Increased molecular weight and potential for intermolecular interactions suggest the target compound will also be a solid at room temperature. |

| Melting Point (°C) | > 43 | 38-43[6] | The addition of two chlorine atoms increases molecular weight and van der Waals forces, which should lead to a higher melting point compared to the non-chlorinated parent compound. |

| Aqueous Solubility | Low | Slightly soluble in water | The presence of polar hydroxyl and ester groups is offset by the two lipophilic chlorine atoms and the thiophene ring.[4] Overall low aqueous solubility is expected, a critical factor for oral bioavailability. |

| pKa (Acidity) | 6.5 - 7.5 (Predicted) | 9.47±0.10 (Predicted for parent) | The strong electron-withdrawing inductive effect of the two chlorine atoms is expected to stabilize the conjugate base (phenoxide-like), significantly increasing the acidity (lowering the pKa) of the hydroxyl group compared to the unchlorinated analogue. This dictates the ionization state at physiological pH, affecting solubility and cell membrane permeability. |

| logP (Lipophilicity) | 2.5 - 3.5 (Predicted) | 1.24 (Predicted for parent) | Chlorination generally increases the lipophilicity of a molecule.[4] This predicted increase suggests a greater affinity for lipid membranes, which can enhance cell penetration but may also increase metabolic clearance and reduce aqueous solubility. |

Experimental Protocols for Physicochemical Characterization

To move beyond prediction, rigorous experimental determination is necessary. The following sections detail the standard, self-validating protocols a researcher would employ to characterize this compound.

Determination of Aqueous Solubility

Causality of Experimental Choice: The shake-flask method is a foundational technique for determining aqueous solubility. It is straightforward and relies on allowing the compound to reach thermodynamic equilibrium in water, providing a definitive measure of its intrinsic solubility. This is a critical first step before more complex formulation strategies are considered.

Sources

An In-depth Technical Guide to CAS No. 96232-70-1: Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

A Note on Chemical Identity: It is important to clarify that CAS number 96232-70-1 is assigned to the chemical entity Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate . This guide will focus on the properties and uses of this specific compound.

Introduction

This compound is a substituted thiophene derivative, a class of heterocyclic compounds recognized for their versatile applications in medicinal chemistry and materials science. Thiophene-based molecules are integral to numerous pharmaceuticals and agrochemicals due to their bioisosteric relationship with benzene rings and their unique electronic properties. This compound, with its specific substitution pattern of chloro, hydroxyl, and carboxylate groups, represents a valuable synthetic intermediate. Its potential lies in the further elaboration of its functional groups to construct more complex molecules with desired biological or material properties. Thiophene rings are known to be metabolized into reactive metabolites, which can be a consideration in drug design.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 96232-70-1 | N/A |

| Molecular Formula | C₆H₄Cl₂O₃S | [2] |

| Molecular Weight | 227.07 g/mol | [2] |

| Appearance | White to pale yellow or pale cream to pale brown crystals/powder (inferred from related compounds) | [3] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | N/A |

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of substituted 3-hydroxythiophene-2-carboxylates is the Fiesselmann thiophene synthesis. This involves the reaction of a thioglycolic acid ester with an activated acetylene or its equivalent in the presence of a base. For the synthesis of the title compound, a plausible route would involve the use of chlorinated starting materials.

A reported synthesis for the related, non-chlorinated Methyl 3-hydroxy-2-thiophenecarboxylate proceeds as follows:

-

A 2 M solution of sodium methoxide is prepared by adding sodium to anhydrous methanol.

-

Methyl mercaptoacetate is added to the sodium methoxide solution.

-

The reaction mixture is cooled to 0°C, and methyl 2-chloroacrylate is added dropwise.

-

The mixture is stirred at room temperature overnight.

-

The reaction is quenched with aqueous hydrochloric acid.

-

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the product.[4]

For the synthesis of this compound, a specific method involves bubbling dry hydrogen chloride gas into a solution of crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one in acetic acid until saturation.[5]

Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (O-H), carbonyl (C=O), and C-Cl bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation or O-acylation. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The chloro substituents can potentially participate in cross-coupling reactions, although the electron-withdrawing nature of the other substituents might influence their reactivity.

This compound is primarily used as a building block in organic synthesis. Thiophene derivatives are key components in a variety of biologically active molecules, including:

-

Pharmaceuticals: The thiophene ring is present in drugs such as the local anesthetic Articaine, where a related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a key intermediate.[6]

-

Agrochemicals: Substituted thiophenes are used in the synthesis of fungicides.[7]

The specific substitution pattern of CAS 96232-70-1 makes it a valuable precursor for creating libraries of novel thiophene-containing compounds for screening in drug discovery and agrochemical research.

Caption: Synthetic utility of this compound.

Safety and Handling

The safety and handling of this compound should be guided by the information available for structurally similar compounds.

Hazard Identification

Based on related thiophene compounds, the potential hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Skin Irritation: Causes skin irritation.[8]

-

Eye Irritation: Causes serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a NIOSH-approved respirator if dust or aerosols are generated.[8][9]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere. [cite: N/A]

Conclusion

This compound (CAS No. 96232-70-1) is a valuable chemical intermediate with significant potential for application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its rich functionality allows for diverse chemical transformations, making it a versatile building block for research and development. Proper handling and storage are essential to ensure safety in the laboratory.

References

-

PrepChem. Synthesis of this compound. [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

ResearchGate. Fiesselmann-type synthesis of... | Download Scientific Diagram. [Link]

-

PubChem. Methyl 5-chlorothiophene-2-carboxylate. [Link]

-

NIST. Methyl-2-thiophene carboxylate. [Link]

-

ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. [Link]

- Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.

-

SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 96232-70-1 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 3. B22129.14 [thermofisher.com]

- 4. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 7. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 3-羟基噻酚-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

The Rising Therapeutic Potential of Substituted Hydroxythiophene Esters: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the thiophene ring has emerged as a "privileged pharmacophore," a structural motif consistently found in a diverse array of biologically active compounds.[1] Its unique electronic properties, arising from the presence of a sulfur atom within the five-membered aromatic ring, confer favorable pharmacokinetic and pharmacodynamic characteristics. The thiophene moiety is a key component in numerous FDA-approved drugs, spanning therapeutic areas from cardiovascular disease to oncology and neurology.[1] This guide delves into a specific, yet highly promising, class of thiophene derivatives: substituted hydroxythiophene esters. These compounds, characterized by the presence of both a hydroxyl and an ester functional group on the thiophene core, are attracting significant attention for their potent and varied biological activities. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of their synthesis, biological evaluation, and structure-activity relationships (SAR), underpinned by field-proven insights and methodologies.

The strategic incorporation of hydroxyl and ester functionalities onto the thiophene scaffold is a deliberate design choice aimed at modulating the physicochemical properties of the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets, while the ester group can influence lipophilicity, membrane permeability, and metabolic stability. This dual functionalization opens up a vast chemical space for optimization, allowing for the fine-tuning of a compound's activity, selectivity, and overall drug-like properties.

Core Synthetic Strategies: Building the Hydroxythiophene Ester Framework

The synthesis of substituted hydroxythiophene esters can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring.

One of the most versatile and widely employed methods for constructing highly substituted thiophenes is the Gewald reaction .[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. This method is particularly adept at producing 2-aminothiophenes, which can be further functionalized. For the synthesis of hydroxythiophenes, modifications of the Gewald reaction or alternative strategies are often employed.

A key synthetic route to 3-hydroxythiophene-2-carboxylates is the Fiesselmann thiophene synthesis .[2] This reaction involves the condensation of thioglycolic acid with α,β-acetylenic esters.[2] Subsequent base-mediated cyclization yields the desired 3-hydroxythiophene scaffold. The ester functionality is conveniently incorporated from one of the starting materials.

Another classical approach is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form the thiophene ring.[1] While versatile, this method may require harsher reaction conditions.

The general synthetic workflow can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of substituted hydroxythiophene esters.

A Spectrum of Biological Activities: From Inflammation to Cancer and Beyond

Substituted hydroxythiophene esters have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[3][4] A significant number of thiophene derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4][5] These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. The commercially available anti-inflammatory drugs Tinoridine and Tiaprofenic acid, both containing a thiophene moiety, underscore the therapeutic potential of this scaffold.[3][5][6]

The presence of a hydroxyl group on the thiophene ring can enhance the anti-inflammatory activity by providing an additional point of interaction with the active site of target enzymes. The ester functionality can be tailored to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

Unlocking the Potential of Dichlorinated Thiophenes: A Technical Guide to Emerging Research Frontiers

Abstract

Dichlorinated thiophenes represent a pivotal class of heterocyclic compounds, serving as versatile and highly reactive scaffolds in the realms of medicinal chemistry and materials science. The strategic placement of chlorine atoms on the thiophene ring profoundly influences the molecule's electronic properties and reactivity, opening up a vast landscape for chemical exploration and innovation. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of promising research avenues for dichlorinated thiophene compounds. Moving beyond a mere survey of existing literature, this document synthesizes field-proven insights and detailed methodologies to empower the next wave of discovery. We will explore the nuanced differences between key isomers, such as 2,5- and 3,4-dichlorothiophene, and their impact on the properties of resulting materials and bioactive molecules. From the synthesis of high-performance organic electronics to the development of novel therapeutics, this guide will illuminate the core principles and experimental considerations necessary to harness the full potential of these remarkable building blocks.

Introduction: The Strategic Value of Dichlorination

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore and a fundamental unit in organic electronic materials.[1] The introduction of chlorine atoms onto the thiophene ring is not a trivial modification; it is a strategic choice that imparts several advantageous characteristics:

-

Modulated Reactivity: The electron-withdrawing nature of chlorine atoms alters the electron density of the thiophene ring, influencing its susceptibility to further functionalization. This allows for selective and controlled chemical transformations.[2]

-

Enhanced Intermolecular Interactions: The presence of chlorine can lead to favorable intermolecular interactions, such as halogen bonding, which can influence the solid-state packing of molecules and the morphology of thin films—critical factors in the performance of organic electronic devices.

-

Fine-Tuning of Electronic Properties: Chlorination lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene unit. This tuning of frontier molecular orbitals is a cornerstone of designing organic semiconductors with desired charge transport properties.[3]

-

Metabolic Stability and Lipophilicity in Drug Design: In medicinal chemistry, the incorporation of chlorine atoms can enhance a molecule's lipophilicity, potentially improving its membrane permeability. Furthermore, it can block sites of metabolism, leading to improved pharmacokinetic profiles.

This guide will focus on two primary research thrusts where dichlorinated thiophenes are poised to make a significant impact: Advanced Materials for Organic Electronics and Scaffolds for Novel Therapeutic Agents .

Dichlorinated Thiophenes in Advanced Materials for Organic Electronics

The development of next-generation organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), hinges on the rational design of novel semiconducting materials with optimized electronic properties, processability, and stability. Dichlorinated thiophenes are instrumental as monomers for the synthesis of conjugated polymers that form the active layers in these devices.

Regioregular Polythiophenes from Dichlorinated Monomers

The performance of poly(3-alkylthiophene)s (P3ATs), a benchmark class of conducting polymers, is critically dependent on their regioregularity—the consistency of the head-to-tail coupling of the monomer units. A high degree of regioregularity leads to a more planar polymer backbone, facilitating stronger π-π stacking and enhanced charge carrier mobility. Dichlorinated thiophenes, particularly 2,5-dichloro-3-alkylthiophenes, are key precursors in synthetic strategies that afford highly regioregular polymers.

One of the most effective methods for achieving high regioregularity is the Grignard Metathesis (GRIM) polymerization. This method involves the treatment of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent to form a regioselective organomagnesium intermediate, which is then polymerized using a nickel catalyst.

Experimental Protocol 1: Grignard Metathesis (GRIM) Polymerization of 2,5-Dichloro-3-hexylthiophene

Objective: To synthesize regioregular poly(3-hexylthiophene) (P3HT).

Materials:

-

2,5-Dichloro-3-hexylthiophene

-

t-Butylmagnesium chloride (1.0 M in THF)

-

Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II))

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,5-dichloro-3-hexylthiophene (1.0 equiv) in anhydrous THF.

-

Grignard Metathesis: Slowly add t-butylmagnesium chloride (1.05 equiv) to the solution at room temperature. Stir the mixture for 2 hours to ensure the formation of the Grignard reagent.

-

Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ (0.5-1.0 mol%) to the reaction mixture. The solution should darken, indicating the onset of polymerization. Stir for an additional 2 hours at room temperature.

-

Quenching and Precipitation: Quench the reaction by slowly adding a small amount of 5 M HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Purification: Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the desired polymer fraction.

-

Drying: Dry the purified polymer under vacuum.

Expected Outcome: A dark-colored, fibrous solid of highly regioregular P3HT.

Isomeric Effects on Polymer Properties: 2,5- vs. 3,4-Dichlorothiophene

The isomeric form of the dichlorinated thiophene monomer has a profound impact on the properties of the resulting polymer.

-

Polymers from 2,5-Dichlorothiophene Derivatives: These polymers typically exhibit a more linear and rigid backbone structure, which promotes the formation of well-ordered, π-stacked domains. This often leads to higher charge carrier mobilities, making them suitable for OFET applications.

-

Polymers from 3,4-Dichlorothiophene Derivatives: The steric hindrance caused by substituents at the 3- and 4-positions can lead to a more twisted polymer backbone. While this may reduce charge mobility in some cases, it can also enhance the solubility of the polymer and disrupt aggregation, which can be beneficial for achieving optimal morphology in bulk heterojunction (BHJ) solar cells.

The choice of isomer, therefore, represents a critical design parameter for tailoring the properties of the final material to a specific application.

Table 1: Comparative Electronic Properties of Polymers Derived from Dichlorinated Thiophene Isomers

| Monomer Precursor | Typical Polymer Architecture | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Primary Application |

| 2,5-Dichloro-3-alkylthiophene | Linear, Regioregular | -4.9 to -5.2 | -2.9 to -3.2 | ~2.0 | OFETs |

| 3,4-Dichlorothiophene Copolymers | Often Alternating Copolymers | -5.2 to -5.5 | -3.2 to -3.5 | ~2.0 | OPVs |

Note: The values presented are typical ranges and can vary significantly based on the specific side chains and co-monomers used.

Dichlorinated Thiophenes in Donor-Acceptor Copolymers for Organic Photovoltaics

Modern high-efficiency OPVs rely on a BHJ active layer comprising a blend of an electron-donating polymer and an electron-accepting small molecule or polymer. Dichlorinated thiophenes are valuable building blocks for the donor polymer, often copolymerized with electron-deficient units to create a "push-pull" architecture. This design strategy allows for precise tuning of the polymer's absorption spectrum and energy levels to optimize charge separation and collection.

The Stille cross-coupling reaction is a powerful tool for the synthesis of these donor-acceptor copolymers, offering tolerance to a wide range of functional groups.

Experimental Protocol 2: Stille Co-polymerization of a Dichlorinated Thiophene Derivative

Objective: To synthesize a donor-acceptor copolymer for OPV applications.

Materials:

-

2,5-Dichloro-3,4-dialkylthiophene (1.0 equiv)

-

Distannylated electron-acceptor monomer (e.g., a benzothiadiazole derivative) (1.0 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

P(o-tol)₃ (Tri(o-tolyl)phosphine) (8 mol%)

-

Anhydrous and degassed toluene or chlorobenzene

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the dichlorinated thiophene monomer, the distannylated co-monomer, and the phosphine ligand in the chosen solvent.

-

Catalyst Addition: Add the palladium catalyst to the mixture.

-

Polymerization: Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

End-capping and Precipitation: End-cap the polymer chains by adding a small amount of a monofunctional stannane or halide reagent. Precipitate the polymer by pouring the cooled reaction mixture into methanol.

-

Purification: Purify the polymer by Soxhlet extraction, similar to the procedure described in Protocol 1.

-

Drying: Dry the final polymer under vacuum.

Causality Behind Experimental Choices: The choice of a phosphine ligand, such as P(o-tol)₃, is crucial as it stabilizes the palladium catalyst and facilitates the cross-coupling reaction. The use of anhydrous and degassed solvents is essential to prevent the deactivation of the catalyst and the quenching of reactive intermediates.

Dichlorinated Thiophenes as Scaffolds for Novel Therapeutic Agents

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Dichlorinated thiophenes provide a unique starting point for the synthesis of novel bioactive molecules, with the chlorine atoms serving as handles for further functionalization and as modulators of physicochemical properties.

Anticancer Agents Derived from Dichlorinated Thiophenes

Recent research has highlighted the potential of compounds derived from dichlorinated thiophenes as potent anticancer agents. For instance, chalcones synthesized from 2,5-dichloro-3-acetylthiophene have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] The dichlorinated thiophene moiety in these compounds often contributes to their lipophilicity and can engage in specific interactions within the binding pockets of target proteins.

Structure-Activity Relationship (SAR) Insights:

-

The presence of the 2,5-dichloro-3-thienyl group is often crucial for cytotoxic activity.

-

The nature and substitution pattern of the second aromatic ring in the chalcone scaffold can be varied to optimize potency and selectivity. Electron-donating or -withdrawing groups on this ring can significantly influence the biological activity.[5]

-

The α,β-unsaturated ketone linker is a key pharmacophoric element, potentially acting as a Michael acceptor.

Dichlorinated Thiophenes in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases.[6] The thiophene scaffold is a common feature in many kinase inhibitors. Dichlorinated thiophenes can be utilized to construct libraries of potential kinase inhibitors, where the chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce diverse functionalities. This allows for the exploration of the chemical space around the thiophene core to identify potent and selective inhibitors. For example, benzothiophene derivatives, which can be synthesized from thiophene precursors, have been identified as multi-kinase inhibitors.[7]

T-Type Calcium Channel Blockers

T-type calcium channels are implicated in a variety of neurological and cardiovascular disorders. The development of selective T-type calcium channel blockers is an active area of research.[8] Thiophene-containing compounds have emerged as promising candidates in this field. Dichlorinated thiophenes can serve as starting materials for the synthesis of novel T-type calcium channel blockers, where the substitution pattern on the thiophene ring can be systematically varied to optimize potency and selectivity.

Experimental Protocol 3: Suzuki Cross-Coupling for the Synthesis of a Bioactive Biaryl Thiophene

Objective: To synthesize a 2,5-diarylthiophene derivative for biological screening.

Materials:

-

2,5-Dichlorothiophene (1.0 equiv)

-

Arylboronic acid (2.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

-

Toluene or 1,4-dioxane

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,5-dichlorothiophene, the arylboronic acid, and the palladium catalyst.

-

Solvent and Base Addition: Add the organic solvent and the aqueous Na₂CO₃ solution.

-

Reaction: Heat the biphasic mixture to reflux (80-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material (2,5-dichlorothiophene) and the appearance of mono- and di-arylated products on TLC. The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams illustrate key workflows and relationships.

Workflow for the Synthesis of Regioregular Poly(3-hexylthiophene)

Caption: Catalytic Cycle of Stille Cross-Coupling Polymerization.

Future Outlook and Unexplored Territories

The research areas outlined in this guide represent the current frontiers of dichlorinated thiophene chemistry. However, the potential for innovation extends far beyond these examples. Future research could explore:

-

Asymmetric Catalysis: The development of catalytic systems for the enantioselective functionalization of dichlorinated thiophenes could lead to the synthesis of novel chiral ligands and drug candidates.

-

C-H Activation: Direct C-H functionalization of the remaining C-H bonds on the dichlorinated thiophene ring would provide more atom-economical routes to complex polysubstituted thiophenes.

-

Novel Polymer Architectures: The use of dichlorinated thiophenes as building blocks for the synthesis of two-dimensional polymers or ladder-type polymers could lead to materials with exceptional electronic and optical properties.

-

Bioorthogonal Chemistry: The unique reactivity of the dichlorinated thiophene scaffold could be exploited in the development of novel bioorthogonal reactions for chemical biology applications.

Conclusion

Dichlorinated thiophenes are far more than simple chemical intermediates; they are enabling building blocks for innovation in both materials science and medicinal chemistry. Their unique combination of tunable reactivity and electronic properties provides a rich platform for the creation of functional molecules and materials with tailored properties. By understanding the fundamental principles of their chemistry and leveraging the detailed methodologies presented in this guide, researchers are well-equipped to explore the vast and exciting research landscape that these compounds offer. The continued investigation of dichlorinated thiophenes will undoubtedly lead to the development of next-generation organic electronics and novel therapeutic agents, addressing some of the most pressing scientific and societal challenges of our time.

References

-

Lokesh, B. V. S., Prasad, Y. R., & Shaik, A. B. (2017). Synthesis and Biological Activity of Novel 2, 5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4s), S680-S692. [Link]

-

Lee, K., et al. (2007). Lead discovery and optimization of T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 17(2), 471-475. [Link]

-

Lokesh, B. V., Prasad, Y. R., & Shaik, A. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

-

KCIL Chemofarbe Group. (n.d.). 2,5-Dichlorothiophene. [Link]

-

El-Metwaly, N., & El-Gazzar, A. R. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity. [Link]

-

Lokesh, B. V. S., Prasad, Y. R., & Shaik, A. B. (2017). Synthesis and Biological Activity of Novel 2, 5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

-

El-Metwaly, N., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, 21(4), e202400313. [Link]

-

Lee, K., et al. (2007). Synthesis and biological evaluation of novel T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 17(2), 471-475. [Link]

-

Wang, T., et al. (2024). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. Polymers, 16(2), 263. [Link]

-

Kamal, A., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. [Link]

-

Kamal, A., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. [Link]

-

Kim, G., et al. (2016). Organic Semiconductor/Insulator Polymer Blends for High-Performance Organic Transistors. Polymers, 8(12), 435. [Link]

-

Lee, J., et al. (2023). Transfer characteristics of OFET devices based on the polymers (a) P(TzII-dTh-dTh) and (b) P(TzII-dTh-dTz). ResearchGate. [Link]

-

Icli, B., et al. (2018). Comparison of electronic properties of two polymers. ResearchGate. [Link]

-

Design of novel T-type calcium channel inhibitors. (n.d.). ResearchGate. [Link]

-

Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

-

El-Gamal, M. I., et al. (2019). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1346. [Link]

-

Hughes, T. V., et al. (2013). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 56(17), 6846-6856. [Link]

-

Kim, M., et al. (2019). Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors. New Journal of Chemistry, 43(11), 4533-4540. [Link]

-

Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105835. [Link]

-

Chen, Y.-L., et al. (2022). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers, 14(15), 3020. [Link]

-

A. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies, 18(4), 481-495. [Link]

-

Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108. [Link]

-

Kim, G., et al. (2023). High-performance n-type polymer field-effect transistors with exceptional stability. Journal of Materials Chemistry C, 11(29), 9784-9791. [Link]

-

Kim, D., & Rhim, H. (2019). T-type calcium channel blockers: a patent review (2012-2018). Expert Opinion on Therapeutic Patents, 29(1), 35-49. [Link]

-

Drug Design.org. (n.d.). Structure Activity Relationships. [Link]

-

Hilpert, H., et al. (2014). Design and Synthesis of a Library of Lead-Like 2,4-Bisheterocyclic Substituted Thiophenes as Selective Dyrk/Clk Inhibitors. PLoS ONE, 9(1), e87851. [Link]

-

Structure Activity Relationship Of Drugs. (n.d.). ec-undp-electoralassistance.org. [Link]

-

Fura, A. (2022). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 35(10), 1735-1753. [Link]

-

Andriani, Y., et al. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 18(3), 106093. [Link]

-

Gribble, G. W., & Saulnier, M. G. (1994). Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes. The Journal of Organic Chemistry, 59(7), 1695-1698. [Link]

-

Chen, S., et al. (2015). Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. Advanced Materials Research, 1120-1121, 53-56. [Link]

-

Mishra, R., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis, 21(1). [Link]

-

El-Sayed, M. A. A., & Al-Hussain, S. A. (2020). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Bioorganic Chemistry, 104, 104212. [Link]

-

Mishra, R., et al. (2019). Therapeutic importance of synthetic thiophene. Journal of Catalysis, 2019. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lead discovery and optimization of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

An In-depth Technical Guide to the Stability and Storage of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized thiophene derivative with potential applications in medicinal chemistry and materials science. As with many halogenated heterocyclic compounds, its stability and proper storage are critical for ensuring experimental reproducibility and safety. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers detailed recommendations for its storage and handling. The information presented herein is synthesized from general principles of organic chemistry and data available for analogous thiophene derivatives, providing a framework for best practices in the absence of specific stability studies for this particular molecule.

Chemical Profile and Intrinsic Reactivity

This compound possesses several functional groups that dictate its chemical reactivity and, consequently, its stability profile:

-

Dichlorinated Thiophene Ring: The two chlorine atoms are electron-withdrawing, which can influence the electron density of the thiophene ring and the reactivity of the other substituents. Halogenated thiophenes can be susceptible to nucleophilic substitution and dehalogenation under certain conditions.

-

3-Hydroxy Group: The hydroxyl group imparts both acidic and nucleophilic character. It can be deprotonated by bases and may participate in esterification or etherification reactions. The presence of a hydroxyl group on a thiophene ring can also make the compound susceptible to oxidation.

-

2-Carboxylate (Methyl Ester): The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

The combination of these functional groups suggests that this compound may be sensitive to heat, light, moisture, and reactive chemicals such as strong acids, bases, and oxidizing agents.

Potential Degradation Pathways

Hydrolysis

The methyl ester is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic catalysts.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of bases, the ester can be irreversibly hydrolyzed to the corresponding carboxylate salt.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to the carboxylic acid. This reaction is typically reversible.

Oxidation

The 3-hydroxythiophene moiety may be susceptible to oxidation, potentially leading to the formation of colored degradation products or ring-opening. The presence of chlorine atoms may influence the rate and products of such reactions.

Dehalogenation

Reductive dehalogenation could occur in the presence of reducing agents or certain metals. This would lead to the formation of mono-chlorinated or unsubstituted thiophene derivatives.

Thermal Decomposition

At elevated temperatures, complex decomposition pathways may be initiated. For some chlorinated thiophenes, the liberation of hydrogen chloride gas has been observed, which can lead to resinification and darkening of the material.[1]

Recommended Storage and Handling Protocols

Given the potential instabilities, a cautious approach to the storage and handling of this compound is warranted. The following recommendations are based on best practices for similar chlorinated and functionalized thiophene derivatives.[1][2][3][4][5][6]

Storage Conditions

To minimize degradation, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C)[1] | Low temperatures slow down the rates of potential degradation reactions, including hydrolysis and decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |

| Light | Protect from light by using amber vials or storing in the dark[1] | Thiophene derivatives can be light-sensitive, and exposure to light may catalyze degradation. |

| Container | Tightly sealed, chemically resistant containers (e.g., glass) | Prevents contamination and contact with atmospheric moisture. |

Handling Procedures

All handling of this compound should be performed in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2]

The following workflow is recommended for handling and preparing solutions of the compound for experimental use:

Caption: Recommended workflow for handling and solution preparation.

Chemical Incompatibilities

To prevent potentially vigorous or hazardous reactions and degradation, this compound should not be stored with or exposed to the following classes of chemicals:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[1][7]

-

Strong Bases: Can promote hydrolysis of the ester and deprotonation of the hydroxyl group, potentially leading to further degradation.[1][7]

-

Strong Acids: Can catalyze hydrolysis and other decomposition reactions.[7]

-

Strong Reducing Agents: May cause dehalogenation.[7]

Experimental Protocol: Preliminary Stability Assessment

For critical applications, it is advisable to perform a preliminary stability study under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the purity of the compound over time.

Objective: To assess the stability of this compound in a chosen solvent under different storage conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a relevant anhydrous solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Aliquoting: Distribute the stock solution into several amber HPLC vials.

-

Storage Conditions: Store the vials under a matrix of conditions to be tested (e.g., -20°C, 4°C, room temperature; protected from light and exposed to ambient light).

-

Time Points: Analyze the samples by HPLC at designated time points (e.g., T=0, 24 hours, 1 week, 1 month).

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

-

Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks would indicate the formation of degradation products.

The following diagram illustrates a typical experimental workflow for a stability study:

Caption: Workflow for a preliminary HPLC-based stability study.

Conclusion

While specific stability data for this compound is limited, an understanding of its chemical structure allows for the formulation of robust storage and handling guidelines. By controlling temperature, minimizing exposure to light and atmospheric components, and avoiding incompatible chemicals, researchers can ensure the integrity of this compound for their scientific investigations. For long-term studies or applications where stability is paramount, conducting a preliminary stability assessment is strongly recommended.

References

-

Synthesis of this compound - PrepChem.com. Available from: [Link]

-

The homogentisate pathway: a central catabolic pathway involved in the degradation of L-phenylalanine, L-tyrosine, and 3-hydroxyphenylacetate in Pseudomonas putida - PubMed. Available from: [Link]

-

methyl 4,5-dichloro-3-hydroxy-2-thiophenecarboxylate - Chemical Synthesis Database. Available from: [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

-

3-Hydroxyphenylacetic Acid Induces the Burkholderia cenocepacia Phenylacetic Acid Degradation Pathway – Toward Understanding the Contribution of Aromatic Catabolism to Pathogenesis - Frontiers. Available from: [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

-

Methyl 2,5-dichlorothiophene-3-carboxylate, 98% - Fisher Scientific. Available from: [Link]

-

Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]

-

Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. Available from: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available from: [Link]

-

Degradation kinetics of m-tyrosine, 3-hydroxyphenylacetate, and... - ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 7. fishersci.com [fishersci.com]

Theoretical studies on Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

An In-Depth Technical Guide to the Theoretical and Synthetic Landscape of Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Executive Summary: The thiophene nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] This guide provides a comprehensive analysis of a specific, highly functionalized derivative, this compound. Aimed at researchers, medicinal chemists, and drug development professionals, this document bridges the gap between synthetic accessibility and theoretical understanding. We present a detailed synthetic protocol and, in the absence of extensive empirical data, leverage the power of Density Functional Theory (DFT) to predict the molecule's structural, vibrational, and electronic properties. This dual-pronged approach offers a robust framework for anticipating the molecule's reactivity and guiding its future development as a potential bioactive agent or synthetic intermediate.

Introduction

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

Thiophene and its derivatives are classified as "privileged structures" in medicinal chemistry, owing to their prevalence in a wide array of biologically active compounds.[2] Their structural similarity to a phenyl ring, combined with unique electronic properties conferred by the sulfur heteroatom, allows them to act as effective bioisosteres, improving potency and modulating pharmacokinetic properties. Thiophene-containing molecules have demonstrated a vast range of therapeutic applications, including antibacterial,[1] antifungal, anti-inflammatory, and antitumor activities.[1] The versatility of the thiophene ring allows for extensive substitution, enabling fine-tuning of its physicochemical and biological profile.

Focus Molecule: this compound

This compound (CAS No: 96232-70-1) is a polysubstituted thiophene featuring a combination of electron-withdrawing (two chlorine atoms, a methyl carboxylate group) and electron-donating (hydroxyl group) substituents.[3] This dense functionalization suggests a rich and complex reactivity profile. The chlorine atoms can influence the molecule's lipophilicity and metabolic stability, while the hydroxyl and carboxylate groups provide key hydrogen bonding and coordination sites, crucial for molecular recognition in biological systems. A thorough theoretical investigation is paramount to understanding how these functional groups electronically influence one another and dictate the molecule's overall behavior.

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound has been reported via the treatment of a precursor, 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one, with hydrogen chloride gas.[4] This method facilitates the aromatization of the thiophene ring to yield the desired 3-hydroxy product.

Experimental Protocol: Synthesis of this compound[4]

-

Reaction Setup: Dissolve crude 2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one (1.0 eq) in glacial acetic acid.

-

Acidification: Bubble dry hydrogen chloride gas through the solution until it is fully saturated.

-

Reaction: Allow the mixture to stand at room temperature, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically poured into ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Proposed Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Theoretical Investigations: A Density Functional Theory (DFT) Approach

Rationale for Computational Study

Density Functional Theory (DFT) is a powerful computational method for predicting the properties of molecules with a favorable balance of accuracy and computational cost.[5] For a molecule like this compound, where experimental data is limited, DFT can provide invaluable insights into:

-

Molecular Geometry: Determining the most stable three-dimensional conformation, including bond lengths and angles.[6]

-

Vibrational Spectra: Predicting infrared (IR) and Raman frequencies to aid in experimental characterization and confirm the stability of the optimized structure.[7]

-

Electronic Properties: Analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential to understand reactivity, stability, and potential sites for intermolecular interactions.[8][9]

Proposed Computational Methodology

The following protocol outlines a robust DFT approach for the theoretical analysis of the target molecule, based on standard practices for similar heterocyclic systems.[5][6][10]

-

Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: A full geometry optimization is performed using the B3LYP hybrid functional with the 6-311G(d,p) basis set. This level of theory is widely recognized for its reliability in describing organic molecules.[5]

-

Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory (B3LYP/6-311G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Electronic Analysis: Based on the optimized geometry, further calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MESP) map.

Workflow for Theoretical Analysis

Caption: A standard workflow for DFT-based theoretical analysis of a molecule.

Geometric Structure Optimization (Predictive)

The geometry optimization provides the most stable arrangement of atoms. The resulting bond lengths and angles are critical for understanding the molecule's steric and electronic environment. The table below presents predicted values for key geometric parameters, which serve as a baseline for future experimental studies, such as X-ray crystallography.

| Parameter | Atom(s) Involved | Predicted Value (Å or °) | Rationale |

| Bond Lengths | |||

| C=O (ester) | C-O | ~1.21 Å | Typical double bond character. |

| C-O (ester) | C-O | ~1.34 Å | Single bond with partial double bond character due to resonance. |

| C-O (hydroxyl) | C-O | ~1.36 Å | Aromatic C-O single bond. |

| C-Cl | C-Cl | ~1.73 Å | Standard length for a chlorine atom attached to an sp² hybridized carbon. |

| C-S | C-S | ~1.77 Å | Characteristic of a thiophene ring. |

| Bond Angles | |||

| O=C-O (ester) | O-C-O | ~123° | Consistent with sp² hybridization of the carbonyl carbon. |

| C-C-Cl | C-C-Cl | ~125° | Reflects sp² hybridization with potential steric influence from adjacent groups. |

| C-S-C | C-S-C | ~92° | The acute angle typical for the sulfur atom in a five-membered thiophene ring. |

Vibrational Frequency Analysis (Predictive)

Vibrational analysis predicts the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. This theoretical spectrum is a powerful tool for interpreting experimental FT-IR data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |

| O-H Stretch | Hydroxyl (-OH) | 3300 - 3500 | A broad peak is expected due to hydrogen bonding potential. |

| C-H Stretch | Methyl (-CH₃) | 2950 - 3000 | Asymmetric and symmetric stretching modes.[5] |

| C=O Stretch | Ester Carbonyl | 1680 - 1710 | Lowered frequency due to conjugation with the thiophene ring and potential intramolecular H-bonding. |

| C=C Stretch | Thiophene Ring | 1500 - 1600 | Aromatic ring stretching vibrations. |

| C-Cl Stretch | Chloro-substituent | 650 - 800 | Strong absorptions characteristic of C-Cl bonds are expected in this region.[11] |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO is the region of highest electron density, prone to electrophilic attack, while the LUMO represents the region most susceptible to nucleophilic attack. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[8] A smaller gap generally implies higher reactivity.[1][8]

Caption: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the hydroxyl oxygen. The LUMO is likely distributed over the electron-deficient carbonyl group and the chlorinated carbons of the ring.

Molecular Electrostatic Potential (MESP) Analysis

The MESP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It provides a clear and intuitive guide to its charge distribution.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the carbonyl oxygen and hydroxyl oxygen. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom of the hydroxyl group. These are sites for nucleophilic attack and hydrogen bond donation.

The MESP map would be invaluable for predicting how the molecule might dock into the active site of a target protein or interact with other reagents.

Bridging Theory and Experiment: Potential Applications

The theoretical insights gained from this analysis provide a roadmap for future experimental work.

-

Reaction Prediction: The MESP and FMO analyses can predict the regioselectivity of further chemical modifications. For instance, electrophilic substitution would likely be directed by the hydroxyl group, while nucleophilic attack might target the carbonyl carbon or the carbons bearing chlorine atoms.

-

Drug Design: Understanding the molecule's electrostatic surface and hydrogen bonding capabilities is fundamental for rational drug design. The predicted structure can be used for in silico docking studies to screen for potential biological targets.

-

Spectroscopic Reference: The predicted vibrational frequencies serve as a benchmark for confirming the identity and purity of the synthesized compound.

Given the wide range of biological activities associated with functionalized thiophenes,[1][12] this compound represents a promising scaffold for the development of novel therapeutic agents.

Conclusion

This technical guide provides a holistic view of this compound, integrating a practical synthetic route with a predictive theoretical framework. By employing DFT calculations, we have elucidated its likely geometric, vibrational, and electronic characteristics, offering crucial insights that are not yet available through experimental means. This synergistic approach of synthesis and theory provides a solid foundation for researchers to explore the chemistry and potential applications of this highly functionalized thiophene derivative, accelerating its journey from a chemical entity to a valuable tool in synthetic and medicinal chemistry.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). methyl 4,5-dichloro-3-hydroxy-2-thiophenecarboxylate. Retrieved from [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 21. Retrieved from [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Retrieved from [Link]

-

Saeed, A., et al. (2016). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Journal of the Mexican Chemical Society, 60(2). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]

-

MDPI. (2023). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

-

MDPI. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Retrieved from [Link]

-

Physics @ Manasagangotri. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe-2-carbonyl)thiazole-4-carboxylate. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Retrieved from [Link]

-

ResearchGate. (2017). Molecular vibrational investigation on 6-(2-chloroanilino-2,4-dichloro-1,3,5-triazine compound. Retrieved from [Link]

-

ResearchGate. (2009). The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. Retrieved from [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. uomphysics.net [uomphysics.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicity Profile of Chlorinated Thiophene Derivatives

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its isosteric relationship with the benzene ring allows for favorable physicochemical properties and biological activities.[1] However, the thiophene moiety is also a "structural alert," as its metabolic bioactivation can lead to the formation of reactive metabolites responsible for significant toxicities.[3][4] The addition of chlorine atoms to the thiophene ring can further modulate its metabolic fate and toxicological profile, a subject of critical importance for researchers, scientists, and drug development professionals. This guide provides an in-depth technical exploration of the toxicity profile of chlorinated thiophene derivatives, synthesizing current knowledge on their mechanisms of toxicity, structure-activity relationships, and the experimental methodologies required for their evaluation.

The Central Role of Metabolic Activation in Thiophene Toxicity

The toxicity of many thiophene derivatives is not inherent to the parent molecule but is a consequence of its metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][5] This bioactivation process generates highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, leading to cellular dysfunction and toxicity.[3][6]

The Two Major Bioactivation Pathways

There are two primary pathways for the CYP-mediated bioactivation of the thiophene ring: S-oxidation and epoxidation.[7][8]

-

Thiophene S-oxidation: This pathway involves the oxidation of the sulfur atom to form a thiophene-S-oxide. This intermediate is a potent electrophile susceptible to nucleophilic attack.[3][9]

-

Thiophene Epoxidation: This pathway results in the formation of a thiophene epoxide across one of the double bonds. Similar to the S-oxide, the epoxide is a highly reactive electrophile.[3][7]

The balance between these two pathways can be influenced by the substitution pattern on the thiophene ring and the specific CYP isoform involved.[9][10] Both pathways lead to the formation of reactive species that can trigger downstream toxic events.

Caption: Figure 1: Metabolic Activation Pathways of the Thiophene Ring.

The Consequence of Reactive Metabolite Formation: Covalent Binding and Cellular Damage

The formation of reactive thiophene-S-oxides and epoxides is a critical initiating event in the toxicity cascade. These electrophilic species can covalently bind to cellular nucleophiles, including proteins and DNA.[6][11]

-

Protein Adducts and Hepatotoxicity: Covalent binding to liver proteins is a key mechanism of thiophene-induced hepatotoxicity.[3][10] The well-documented case of the diuretic drug tienilic acid, which was withdrawn from the market due to severe immune-mediated hepatitis, exemplifies this.[3][4] The reactive metabolite of tienilic acid forms a covalent adduct with CYP2C9, the primary metabolizing enzyme.[9][10] This protein adduct is thought to act as a neo-antigen, triggering an immune response that leads to liver damage.[9]

-

Glutathione Depletion and Oxidative Stress: The detoxification of reactive thiophene metabolites often involves conjugation with glutathione (GSH), a major intracellular antioxidant.[9] Significant formation of reactive metabolites can lead to the depletion of cellular GSH stores, rendering the cell more susceptible to oxidative stress and subsequent injury.[6]

Structure-Toxicity Relationships of Chlorinated Thiophenes

The number and position of chlorine substituents on the thiophene ring profoundly influence its metabolic fate and, consequently, its toxicity profile. While comprehensive data on all possible chlorinated thiophenes is limited, some key principles have emerged.

Influence of Chlorination on Metabolic Activation

Chlorine atoms are electron-withdrawing, which can influence the electronic properties of the thiophene ring and its susceptibility to metabolism. For instance, a 2-chloro substitution can reduce the formation of reactive metabolites, although it may not completely prevent it.[3] The position of chlorination can also direct the site of metabolic attack.

Observed Toxicity of Specific Chlorinated Thiophenes

Studies on chlorinated thiophenes found in industrial effluents have provided some initial toxicological data. For example, 2,3,4-trichlorothiophene, as well as di- and tri-chlorinated 3-formylthiophenes and 3-acetylthiophenes, have been reported as "moderately toxic" in acute toxicity studies with the harpacticoid copepod.[12] This suggests a potential for broad cytotoxic effects. Furthermore, some chlorinated thiophenes have shown mutagenic potential.[12]

| Compound Class/Derivative | Assessed Biological/Toxicological Effect | Quantitative Data/Observation | Potential Implication for Cross-Reactivity | Reference |

| 2,3,4-Trichlorothiophene | Acute Toxicity (Harpacticoid copepod) | Reported as "moderately toxic" | Potential for broad cytotoxic effects against non-target organisms. | [12] |

| Di- and Tri-chlorinated 3-formylthiophenes | Acute Toxicity (Harpacticoid copepod) | Reported as "moderately toxic" | Similar to the parent compound, suggesting the chloro- and formyl- groups do not eliminate toxicity. | [12] |

| Di- and Tri-chlorinated 3-acetylthiophenes | Acute Toxicity (Harpacticoid copepod) | Reported as "moderately toxic" | Indicates that small alkyl-carbonyl substituents do not significantly alter this toxicity profile. | [12] |

Table 1: Summary of Toxicological Data for Selected Chlorinated Thiophenes

Methodologies for Assessing the Toxicity of Chlorinated Thiophene Derivatives

A robust assessment of the toxic potential of chlorinated thiophene derivatives requires a multi-pronged approach, combining in vitro and in vivo methodologies.

In Vitro Assays for Preliminary Screening

-

Metabolic Stability and Metabolite Identification: The initial step is to determine the metabolic stability of the compound in liver microsomes or hepatocytes. This provides an indication of its susceptibility to metabolism. Subsequent metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying the formation of potentially reactive metabolites.

-

Reactive Metabolite Trapping: To directly detect the formation of electrophilic intermediates, trapping experiments are employed. Nucleophiles such as glutathione (GSH) or N-acetylcysteine (NAC) are co-incubated with the test compound and a metabolically active system (e.g., liver microsomes). The formation of conjugates can then be monitored by LC-MS.

-

Cytotoxicity Assays: The direct cytotoxic potential of the parent compound and its metabolites can be assessed in relevant cell lines, such as the human hepatoma cell line HepG2. Cell viability assays (e.g., MTT, LDH release) can provide a quantitative measure of cytotoxicity.

-

Genotoxicity Assays: Given the potential for reactive metabolites to interact with DNA, genotoxicity testing is essential. The SOS Chromotest is one such assay that has been used to evaluate the genotoxicity of thiophene derivatives.[13]

Experimental Protocol: In Vitro Reactive Metabolite Trapping with Glutathione

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

100 mM phosphate buffer (pH 7.4)

-

1 mM chlorinated thiophene derivative (dissolved in a suitable solvent like DMSO, final concentration ≤ 1%)

-

5 mM Glutathione (GSH)

-

1 mg/mL liver microsomes (e.g., human, rat)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.

-